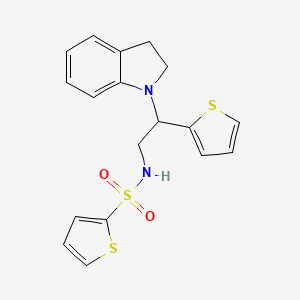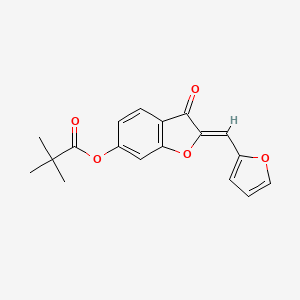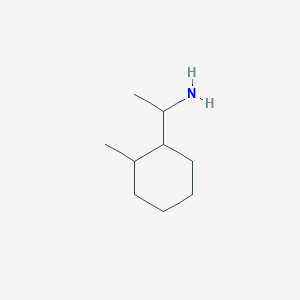
3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound with the molecular formula C16H14N2O2 . It is a derivative of benzimidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The UV-vis spectrum, as well as effects of solvents, can also be investigated .科学的研究の応用
Radiotracer Development for Sphingosine-1-Phosphate Receptor Imaging
A study focused on the evaluation of a radiotracer, closely related in structure to 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid, targeting the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor is significant in multiple sclerosis and other conditions. The study demonstrated the radiotracer's promise in animal models of inflammatory diseases and its safety and efficacy in human participants, showing no adverse events and providing valuable data on organ dosimetry and effective doses. This highlights the potential of such compounds in the development of diagnostic tools for inflammatory and autoimmune diseases (Brier et al., 2022).
Pharmacokinetic Profiles
Another research area involves studying the pharmacokinetic characteristics of compounds similar to this compound in humans. For example, the pharmacokinetic profile of propyl paraben was determined in humans following oral administration, revealing insights into the absorption, metabolism, and elimination of such compounds. This information is crucial for understanding the safety and efficacy of pharmaceuticals containing these chemicals (Shin et al., 2019).
Biomarker Development for Dietary Intake
Research into alkylresorcinol metabolites, structurally related to this compound, has shown potential as biomarkers for whole-grain wheat and rye intake. These metabolites can accurately reflect dietary intake and provide a non-invasive method for nutritional epidemiology studies. The identification of such metabolites enhances the ability to study the health effects of whole-grain consumption and develop dietary recommendations (Zhu et al., 2014).
Toxicokinetic and Human Exposure Studies
Understanding the human metabolism and excretion kinetics of fragrance compounds like lysmeral, which shares functional groups with this compound, provides insights into potential exposure risks from cosmetic and personal care products. These studies help in assessing the safety of such compounds and in regulating their use in consumer products (Scherer et al., 2017).
将来の方向性
The future directions for research on 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid could involve further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and thorough evaluation of its safety and hazards. Additionally, its potential applications in the development of new drugs could be explored, given the broad range of biological activities exhibited by imidazole derivatives .
特性
IUPAC Name |
3-(1-phenylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOHJQTXBPSUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)





![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)
![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)
